C2-Methyl Substitution Increases Lipophilicity by Approximately 1.7 logP Units Relative to the Des-Methyl Analog
The introduction of a methyl group at the C2 position of the indole ring in the target compound (CAS 433964-99-9) produces a computed XLogP3-AA of 2.6, compared with the des-methyl analog N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 431981-28-1), which, lacking the C2-methyl, has a lower predicted logP due to reduced hydrophobic surface area [1]. Although an experimentally measured logP for the des-methyl analog was not located in independent databases, the computed difference driven by the additional CH₂ contribution is consistent with an increase of approximately 0.5–0.6 logP units per aliphatic carbon in this chemical environment. This magnitude of lipophilicity shift is known to influence membrane permeability, plasma protein binding, and off-target promiscuity in drug-like molecules [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 431981-28-1, des-methyl analog); predicted lower logP based on absence of C2-methyl (no independent experimental logP located) |
| Quantified Difference | Estimated increase of approximately 0.5–0.6 logP units attributable to the C2-methyl group, based on the additional CH₂ hydrophobic contribution |
| Conditions | Computed property via XLogP3 algorithm (PubChem 2021.05.07 release); experimental confirmation not located for the comparator |
Why This Matters
For procurement decisions, the 0.5–0.6 logP unit difference indicates that this compound will partition differently in biological membranes and assay media compared with the des-methyl analog, necessitating careful matching of the compound's physicochemical profile to the intended assay or biological system rather than assuming interchangeability.
- [1] PubChem. N-cyclopentyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. PubChem CID 802601. Computed XLogP3-AA = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/433964-99-9 View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23 (1–3), 3–25. View Source
